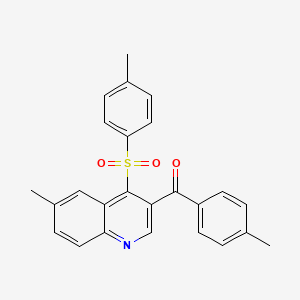

![molecular formula C20H22N4O3 B2366507 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1260942-18-4](/img/structure/B2366507.png)

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

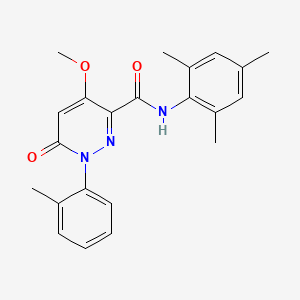

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, a tetrahydrofuran ring, and an acetamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The oxadiazole ring might participate in nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Research on related compounds, such as derivatives of 1,3,4-oxadiazole, demonstrates their potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showing significant antioxidant activity (K. Chkirate et al., 2019). Another study reports the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with antimicrobial and hemolytic activity (Samreen Gul et al., 2017).

Structural and Activity Relationship

Understanding the structure-activity relationship of these compounds provides valuable insights for designing more effective and safer therapeutic agents. A study on a novel 1,3,4-Oxadiazole derivative containing a benzimidazole moiety emphasizes the importance of NMR studies in elucidating compound structures, facilitating the design of compounds with desired biological activities (Li Ying-jun, 2012).

Potential Therapeutic Applications

The research also highlights the potential therapeutic applications of these compounds. For instance, certain 1,3,4-Oxadiazole derivatives have been evaluated as inhibitors for Collapsin response mediator protein 1 (CRMP 1), showing promise in treating small lung cancer (Ishan I. Panchal et al., 2020). Another study synthesized a novel compound derived from anti-mitotic agent scaffolds, testing its cytotoxic activity against breast cancer cell lines, demonstrating good cytotoxicity with low toxicity on normal cell lines (Ebrahim Saeedian Moghadam et al., 2018).

Mécanisme D'action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, many oxadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-14-6-8-15(9-7-14)19-22-20(27-23-19)17-5-2-10-24(17)13-18(25)21-12-16-4-3-11-26-16/h2,5-10,16H,3-4,11-13H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQFFXHGCOIKTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)

![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)

![methyl 4-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2366439.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)

![4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2366443.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)